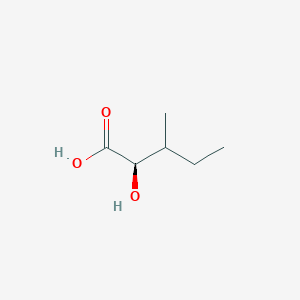

(2R)-2-Hydroxy-3-methylpentanoic acid

CAS No.:

Cat. No.: VC17597923

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O3 |

|---|---|

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2R)-2-hydroxy-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |

| Standard InChI Key | RILPIWOPNGRASR-BRJRFNKRSA-N |

| Isomeric SMILES | CCC(C)[C@H](C(=O)O)O |

| Canonical SMILES | CCC(C)C(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2R)-2-hydroxy-3-methylpentanoic acid, reflecting the R configuration at the second carbon. The stereochemical arrangement at C2 is critical for its biological activity, as enantiomeric forms often exhibit distinct interactions in enzymatic systems . The compound’s structure is defined by:

-

A carboxylic acid group at C1.

-

A hydroxyl group at C2 (R configuration).

-

A methyl branch at C3.

The presence of two stereogenic centers (C2 and C3) creates four possible stereoisomers, though only the (2R) configuration is discussed here .

Molecular and Computational Descriptors

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 132.16 g/mol | PubChem |

| XLogP3-AA (Partition coefficient) | 0.6 | PubChem |

| Hydrogen bond donors | 2 | PubChem |

| Rotatable bonds | 3 | PubChem |

The SMILES notation for the compound is , encoding its stereochemistry .

Synthesis and Industrial Production

Stereoselective Synthesis

The synthesis of (2R)-2-hydroxy-3-methylpentanoic acid typically involves asymmetric reduction of α-keto precursors. For example:

-

Enzymatic reduction: Ketoreductases selectively reduce 2-keto-3-methylpentanoic acid to the (2R)-hydroxy form with >95% enantiomeric excess .

-

Chiral catalysts: Ru-BINAP complexes facilitate hydrogenation of α-keto acids, yielding the desired enantiomer .

Industrial-Scale Fermentation

Microbial fermentation using engineered E. coli or S. cerevisiae strains enables large-scale production. These strains overexpress ketoreductases and are optimized for high substrate conversion rates (>80%) . Downstream purification involves ion-exchange chromatography and crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key NMR signals (in D₂O):

-

¹H NMR:

-

C2-OH proton: δ 4.2–4.4 ppm (doublet, ).

-

C3-methyl: δ 1.2–1.4 ppm (multiplet).

-

-

¹³C NMR:

High-Resolution Mass Spectrometry (HRMS)

The exact mass is 132.078644241 Da, confirmed via ESI-TOF () .

Biological and Metabolic Roles

Role in Maple Syrup Urine Disease (MSUD)

Elevated levels of (2R)-2-hydroxy-3-methylpentanoic acid are observed in MSUD patients due to impaired metabolism of branched-chain amino acids (BCAAs) like isoleucine . The compound accumulates when mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) is deficient, leading to toxic plasma concentrations (>200 μM vs. normal <5 μM) .

Enzymatic Interactions

The compound serves as a substrate for:

-

Dihydroxyacid dehydrogenase: Converts it to 2-keto-3-methylpentanoate in leucine biosynthesis.

-

Hydroxyacid oxidase 1 (HAO1): Oxidizes it to 2-oxo-3-methylpentanoate in peroxisomes .

Applications in Chemistry and Industry

Chiral Building Block

The compound’s stereochemistry makes it valuable for synthesizing:

-

Pharmaceuticals: Antiviral agents (e.g., HIV protease inhibitors).

Biodegradable Polymers

As a monomer, it enhances the flexibility of polyhydroxyalkanoates (PHAs), achieving tensile strengths of 20–30 MPa .

Research Advancements and Case Studies

Metabolic Engineering

Recent studies engineered Pseudomonas putida to produce (2R)-2-hydroxy-3-methylpentanoic acid from lignin-derived aromatics, achieving titers of 12 g/L .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume